Cas no 157255-72-6 (4-Iodo-2-methyl-1-trityl-1H-imidazole)

4-Iodo-2-methyl-1-trityl-1H-imidazole is a specialized heterocyclic compound featuring an imidazole core substituted with an iodine atom at the 4-position, a methyl group at the 2-position, and a trityl (triphenylmethyl) protecting group at the 1-position. This structure enhances its utility in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings, where the iodine serves as a reactive handle for further functionalization. The trityl group provides steric protection, improving stability during synthetic manipulations. Its well-defined reactivity and stability make it a valuable intermediate in pharmaceutical and agrochemical research, enabling precise modifications to imidazole-based scaffolds.
4-Iodo-2-methyl-1-trityl-1H-imidazole structure
157255-72-6 structure
Product Name:4-Iodo-2-methyl-1-trityl-1H-imidazole
CAS No:157255-72-6
MF:C23H19IN2
MW:450.314837694168
MDL:MFCD03411213
CID:136299
PubChem ID:10950421
Update Time:2025-05-19

4-Iodo-2-methyl-1-trityl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2-methyl-1-trityl-1H-imidazole
    • 1H-Imidazole,4-iodo-2-methyl-1-(triphenylmethyl)-
    • 2-METHYL-4-IODO-1-TRITYLIMIDAZOLE
    • 4-iodo-2-methyl-1-tritylimidazole
    • 4-Iodo-2-methyl-1-(triphenylmethyl)-1H-imidazole
    • 1H-Imidazole, 4-iodo-2-methyl-1-(triphenylmethyl)-
    • 4-Iodo-2-methyl-1-triphenylmethylimidazole
    • PubChem8379
    • AMBZ0317
    • C23H19IN2
    • JSDCLDAMUNBJKV-UHFFFAOYSA-N
    • BCP07130
    • 7876AA
    • AM81151
    • AX8032102
    • ST240
    • DS-12337
    • MFCD03411213
    • 157255-72-6
    • SCHEMBL3500675
    • AKOS015911940
    • DTXSID30449443
    • CS-0007610
    • FT-0657126
    • A809827
    • 4-iodo-2-methyl-1-trityl-imidazole
    • DB-011366
    • 4-IODO-2-METHYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
    • MDL: MFCD03411213
    • Inchi: 1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
    • InChI Key: JSDCLDAMUNBJKV-UHFFFAOYSA-N
    • SMILES: IC1=CN(C(C)=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 450.05900
  • Monoisotopic Mass: 450.05930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 5.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 284.3±20.0 °C at 760 mmHg
  • Flash Point: 125.7±21.8 °C
  • Refractive Index: 1.646
  • Solubility: Insuluble (1.3E-3 g/L) (25 ºC),
  • PSA: 17.82000
  • LogP: 5.63630
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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4-Iodo-2-methyl-1-trityl-1H-imidazole Suppliers

Amadis Chemical Company Limited
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(CAS:157255-72-6)4-Iodo-2-methyl-1-trityl-1H-imidazole
Order Number:A809827
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):632.0/2212.0
Email:sales@amadischem.com

Additional information on 4-Iodo-2-methyl-1-trityl-1H-imidazole

Introduction to 4-Iodo-2-methyl-1-trityl-1H-imidazole (CAS No. 157255-72-6)

4-Iodo-2-methyl-1-trityl-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 157255-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of an iodine substituent at the 4-position, combined with a methyl group at the 2-position and a trityl protective group at the 1-position, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The trityl group (C₆H₇N) in 4-Iodo-2-methyl-1-trityl-1H-imidazole serves as an effective protecting group, commonly used to shield reactive sites during synthetic processes. This modification enhances the stability of the molecule under various reaction conditions, allowing for selective functionalization at other positions. The iodine atom, on the other hand, provides a handle for further chemical manipulation via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the potential of imidazole derivatives as pharmacological agents. Specifically, modifications within the imidazole ring have been shown to influence binding affinity and metabolic stability, making these compounds attractive candidates for drug discovery. The methyl group at the 2-position of 4-Iodo-2-methyl-1-trityl-1H-imidazole may contribute to hydrophobic interactions with biological targets, thereby modulating receptor binding and efficacy.

In academic research, 4-Iodo-2-methyl-1-trityl-1H-imidazole has been employed as a key building block in the synthesis of more complex molecules. For instance, studies have demonstrated its utility in generating substituted imidazoles with potential antimicrobial and anticancer properties. The iodine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or vinyl groups at the 4-position. This flexibility has been exploited to develop libraries of derivatives for high-throughput screening.

The trityl protection on the 1-position of 4-Iodo-2-methyl-1-trityl-1H-imidazole is particularly noteworthy, as it allows for selective deprotection under mild acidic conditions when needed. This feature is crucial in multi-step syntheses where orthogonal functional groups are present. The ability to manipulate this protecting group without affecting other parts of the molecule underscores its importance in modern synthetic strategies.

Current research trends indicate that imidazole derivatives continue to be a fertile ground for innovation. For example, recent publications have explored the use of such compounds in targeting protein-protein interactions and enzyme inhibition. The structural versatility of 4-Iodo-2-methyl-1-trityl-1H-imidazole makes it a suitable precursor for designing molecules that interact with biological macromolecules in a highly specific manner.

The chemical synthesis of 4-Iodo-2-methyl-1-trityl-1H-imidazole typically involves multi-step processes starting from commercially available precursors like imidazole or its derivatives. The introduction of the methyl group and subsequent tritylation requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, including flow chemistry and automated platforms, have been applied to streamline these processes, making large-scale production more feasible.

In conclusion, 4-Iodo-2-methyl-1-trityl-1H-imidazole (CAS No. 157255-72-6) represents a significant tool in pharmaceutical research due to its structural features and synthetic utility. Its combination of an iodine atom for cross-coupling reactions and a trityl protecting group for stability makes it indispensable in constructing novel bioactive molecules. As research progresses, this compound is expected to play an increasingly vital role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:157255-72-6)4-Iodo-2-methyl-1-trityl-1H-imidazole
A809827
Purity:99%/99%
Quantity:1g/5g
Price ($):632.0/2212.0
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